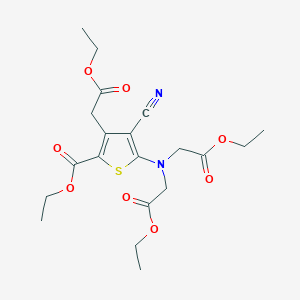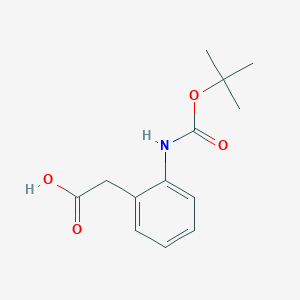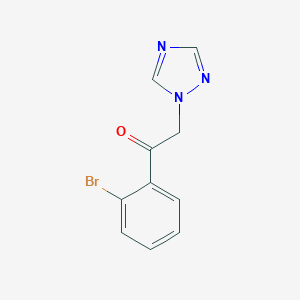
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, also known as BTE, is a chemical compound that belongs to the class of triazole derivatives. BTE has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is not fully understood. However, it has been suggested that 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone exerts its pharmacological activities by interacting with specific molecular targets in the body. For example, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which makes it a potential candidate for the treatment of skin disorders.
Biochemische Und Physiologische Effekte
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to exhibit a wide range of biochemical and physiological effects. For example, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been found to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been reported to exhibit antibacterial, antifungal, and antiviral activities, which makes it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is its broad-spectrum pharmacological activities. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to exhibit potent inhibitory activity against several enzymes and to possess a wide range of pharmacological activities. Additionally, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is relatively easy to synthesize and purify, which makes it a suitable candidate for drug development. However, one of the main limitations of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is its poor solubility in water, which makes it difficult to administer orally. Additionally, the toxicity and pharmacokinetic properties of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone are not fully understood, which makes it challenging to develop it as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone. One of the main directions is to investigate the toxicity and pharmacokinetic properties of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in vivo. Additionally, the development of novel formulations and delivery systems for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone could improve its solubility and bioavailability. Furthermore, the identification of specific molecular targets for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone could lead to the development of more effective and selective drugs. Finally, the investigation of the synergistic effects of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone with other drugs could lead to the development of more potent and effective drug combinations.
Conclusion
In conclusion, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a chemical compound with significant potential applications in the field of medicinal chemistry. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to possess a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and antimicrobial activities. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been shown to possess potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. However, the toxicity and pharmacokinetic properties of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone are not fully understood, which makes it challenging to develop it as a drug candidate. Further research is needed to investigate the potential of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone as a drug candidate and to identify its specific molecular targets.
Synthesemethoden
The synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone involves the reaction of 2-bromobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base. The reaction takes place at room temperature and produces 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone as a white solid with a yield of 70-80%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and antimicrobial activities. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been found to possess potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERDXJZOKCUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358769 | |
| Record name | 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone | |
CAS RN |
126961-71-5 | |
| Record name | 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



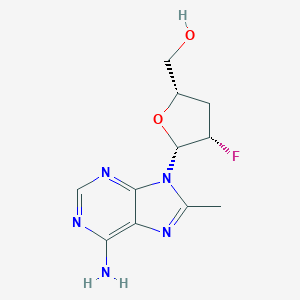
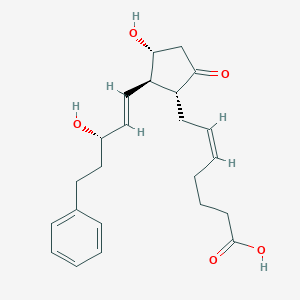
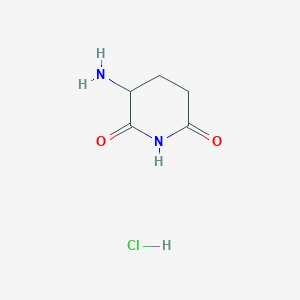
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)
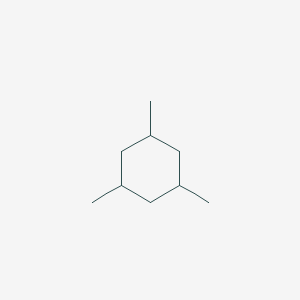
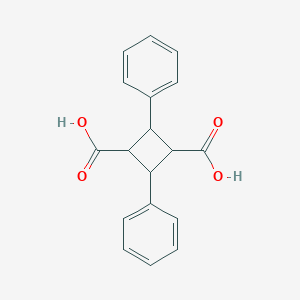
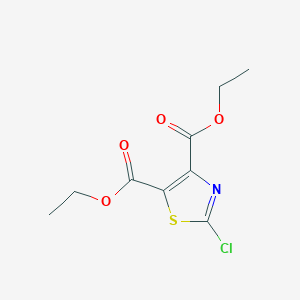
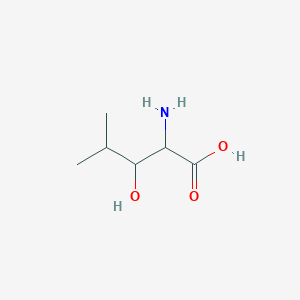
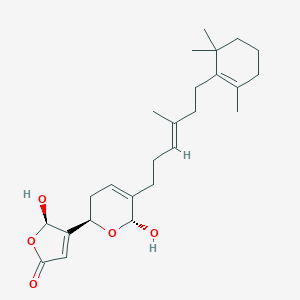
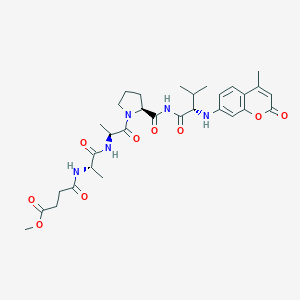
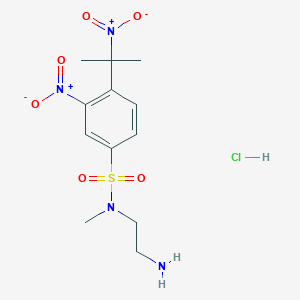
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
